Home > Products > Screening Compounds P102047 > Succinylacetone pyrrole
Succinylacetone pyrrole - 80037-86-1

Succinylacetone pyrrole

Catalog Number: EVT-285186
CAS Number: 80037-86-1
Molecular Formula: C12H15NO5
Molecular Weight: 253.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Succinylacetone pyrrole is a powerful inhibitor of vitamin B12 biosynthesis.
Source and Classification

Succinylacetone is derived from the metabolism of tyrosine. In individuals with hereditary tyrosinemia, a genetic disorder affecting tyrosine metabolism, succinylacetone accumulates due to deficiencies in specific enzymes such as fumarylacetoacetase. The compound's classification as a pyrrole derivative places it within a group of compounds characterized by a five-membered aromatic ring containing nitrogen. Succinylacetone pyrrole specifically acts as an inhibitor of enzymes involved in heme biosynthesis, impacting cellular processes significantly.

Synthesis Analysis

The synthesis of succinylacetone pyrrole can be achieved through several methods, often involving the reaction of succinylacetone with pyrrole or related compounds under controlled conditions. A common synthetic route includes:

  1. Condensation Reaction: Succinylacetone reacts with pyrrole derivatives in the presence of acid catalysts to form succinylacetone pyrrole.
  2. Reaction Parameters: Optimal conditions typically involve moderate temperatures (around 50-70 °C) and controlled pH levels to enhance yield and purity.

The synthesis can also be influenced by factors such as solvent choice and reaction time, which are critical for maximizing product yield.

Molecular Structure Analysis

The molecular structure of succinylacetone pyrrole features a pyrrole ring fused with a succinylacetone moiety. Key structural characteristics include:

  • Pyrrole Ring: A five-membered ring containing one nitrogen atom.
  • Functional Groups: The presence of carbonyl groups from the succinyl portion contributes to the compound's reactivity.
  • 3D Configuration: The spatial arrangement around the nitrogen atom and carbon skeleton influences its biological activity.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly employed to elucidate the detailed structure of this compound.

Chemical Reactions Analysis

Succinylacetone pyrrole participates in various chemical reactions, primarily as an inhibitor in metabolic pathways:

  1. Inhibition of δ-Aminolevulinic Acid Dehydrase: This inhibition leads to decreased heme synthesis, affecting cytochrome P450 activity.
  2. Reversible Binding: The compound can bind reversibly to target enzymes, modulating their activity based on concentration.

The kinetics of these reactions often demonstrate competitive inhibition patterns, suggesting that succinylacetone pyrrole can effectively compete with natural substrates for enzyme binding sites.

Mechanism of Action

The mechanism by which succinylacetone pyrrole exerts its effects primarily involves:

  1. Enzyme Interaction: It binds to δ-aminolevulinic acid dehydrase, inhibiting its activity and thereby reducing the production of porphyrins.
  2. Feedback Regulation: The inhibition results in altered feedback mechanisms within the heme biosynthesis pathway, leading to an accumulation of metabolic precursors like δ-aminolevulinic acid.

This action is particularly relevant in conditions where heme synthesis is disrupted, such as in tyrosinemia, highlighting its potential therapeutic implications.

Physical and Chemical Properties Analysis

Succinylacetone pyrrole exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 255.25 g/mol.
  • Solubility: Generally soluble in organic solvents but may have limited solubility in water.
  • Stability: The compound is stable under normal laboratory conditions but may decompose under extreme pH or temperature conditions.

These properties are essential for understanding its behavior in biological systems and potential applications in pharmacology.

Applications

Succinylacetone pyrrole has several scientific applications:

  1. Research Tool: It serves as a valuable tool for studying heme biosynthesis and related metabolic pathways.
  2. Therapeutic Potential: Due to its inhibitory effects on heme synthesis, it may have applications in treating disorders related to heme metabolism, such as porphyrias or tyrosinemia.
  3. Biochemical Studies: Used in studies exploring enzyme kinetics and metabolic regulation within liver cells.
Biosynthesis and Metabolic Pathways

Role in Aberrant Tyrosine Catabolism: Fumarylacetoacetate Hydrolase Deficiency

Succinylacetone pyrrole originates from a profound disruption in tyrosine metabolism due to genetic mutations in the FAH gene (chromosome 15q25.1), which encodes fumarylacetoacetate hydrolase (FAH). This enzyme catalyzes the final hydrolysis step in tyrosine degradation, converting fumarylacetoacetate (FAA) into fumarate and acetoacetate. In hereditary tyrosinemia type I (HT1), over 78 documented mutations—including missense variants, nonsense codons, and splicing defects—cluster predominantly between amino acid residues 230-250 of the FAH protein. These mutations abolish or severely reduce enzymatic activity, causing FAA accumulation [2] [7] [8].

Table 1: FAH Gene Mutations and Biochemical Consequences in Hereditary Tyrosinemia Type I

Mutation TypeFrequencyFAH ActivityResultant Metabolite Accumulation
Missense (e.g., Trp234Gly)~40% of cases≤5% of wild-typeFAA, maleylacetoacetate (MAA)
Nonsense/splicing defects~35% of casesUndetectableFAA, MAA, succinylacetoacetate (SAA)
Exon deletions~25% of casesVariableSAA, succinylacetone (SA)

Accumulated FAA undergoes spontaneous decarboxylation to form succinylacetoacetate (SAA), which rapidly degrades to succinylacetone (SA)—the direct precursor of succinylacetone pyrrole. SA's stability allows it to circulate systemically, detectable in urine and blood as a pathognomonic biomarker for HT1. Crucially, SA exerts multisystem toxicity: in the liver, it alkylates nucleophilic residues in proteins and DNA, driving hepatocellular necrosis and carcinoma risk. Renal toxicity manifests as Fanconi syndrome due to proximal tubule damage [1] [6] [8].

Enzymatic Conversion of Succinylacetone to Pyrrole Derivatives

Succinylacetone undergoes complex non-enzymatic rearrangements in physiological conditions to form reactive pyrrole derivatives. The primary pathway involves:

  • Oxidative decarboxylation: SA loses a carboxyl group, forming 4,5-dioxovalerate (DOV).
  • Cyclization: DOV spontaneously condenses into 5-methyl-3-isoxazole propionic acid (MIPA), a stable pyrrole analog detected in urine and plasma [3] [9].

Table 2: Pyrrole Derivatives Derived from Succinylacetone Metabolism

DerivativeChemical StructureDetection MethodBiological Significance
Succinylacetone (SA)C₆H₈O₃ (4,6-dioxoheptanoate)GC-MS, hydrazine derivatizationPrimary precursor; heme synthesis inhibitor
4,5-Dioxovalerate (DOV)C₅H₆O₄HPLC-UVReactive intermediate; glycine competitor
MIPAC₇H₉NO₃LC-MS/MSStable urinary biomarker of SA accumulation

These pyrroles exhibit dual inhibitory roles:

  • ALA dehydratase suppression: SA competitively inhibits δ-aminolevulinic acid dehydratase (ALAD) with a remarkably low inhibitor constant (Kᵢ = 2–3 × 10⁻⁷ M). This disrupts heme biosynthesis, causing δ-aminolevulinic acid (ALA) accumulation. Elevated ALA induces neurotoxicity resembling acute porphyria, with symptoms including autonomic instability and seizures [1] [5] [9].
  • Glycine transport interference: DOV structurally mimics glycine, inhibiting its mitochondrial uptake. This depletes glycine reserves required for ALA synthase (ALAS)—the first enzyme in heme synthesis—creating a vicious cycle of heme deficiency and ALA accumulation [9].

Longitudinal studies of HT1 patients reveal an inverse correlation between urinary SA and ALA excretion: when SA levels rise >1,000 μmol/mmol creatinine, ALA decreases due to glycine depletion. This paradoxical relationship underscores the metabolic complexity of pyrrole-mediated toxicity [9].

Comparative Analysis of Pyrrole Biosynthesis Across Species

The enzymatic handling of SA-derived pyrroles varies significantly across models, influencing their utility in HT1 research:

Table 3: Species-Specific Variations in SA Metabolism and Pyrrole Effects

Species/ModelFAH ExpressionSA-to-Pyrrole Conversion RateALAD Inhibition SensitivityKey Metabolic Differences
Human (HT1 patients)UndetectableHigh (SA t₁/₂ = 8–12 hr)Extreme (Kᵢ = 0.2–0.3 μM)Renal DOV excretion > hepatic clearance
Murine (Fah⁻/⁻ mice)InducibleModerate (SA t₁/₂ = 4–6 hr)High (Kᵢ = 0.5 μM)Enhanced GSTZ1-mediated SA detoxification
Avian (chick hepatocytes)FunctionalLowModerate (Kᵢ = 2.1 μM)Robust heme-regenerative capacity
Bacterial (E. coli)AbsentRapid (SA t₁/₂ < 1 hr)ResistantAlternative porphyrin synthesis pathways
  • Human specificity: HT1 patients exhibit prolonged SA circulation due to absent FAH activity and limited detoxification pathways. This results in sustained pyrrole accumulation and ALAD suppression, explaining the severe porphyria-like crises observed clinically [1] [4].
  • Murine adaptations: Fah knockout mice survive through spontaneous reversion of mutant hepatocytes. Their ALAD exhibits lower SA sensitivity, and glutathione-S-transferase zeta 1 (GSTZ1) activity partially detoxifies SA into inert metabolites, attenuating pyrrole toxicity [4] [8].
  • Avian resistance: Chick embryo hepatocytes resist SA-induced heme depletion due to compensatory ALA synthase upregulation. This contrasts sharply with human cells, where SA potently suppresses heme synthesis even at nanomolar concentrations [1] [3].
  • Bacterial utility: Pseudomonas species express SA dehydrogenases that convert SA to succinate and pyruvate, bypassing pyrrole formation. This pathway has been engineered for bioremediation applications [3].

These interspecies differences highlight the metabolic uniqueness of human SA handling, emphasizing the need for human cell-based models in therapeutic development.

Concluding Remarks

Succinylacetone pyrrole exemplifies how a single aberrant metabolite—born from a genetic enzyme defect—can unleash multisystem pathophysiology through intricate biochemical mechanisms. Its dual identity as a biomarker and a toxin underscores its centrality in tyrosinemia research. Future studies dissecting the structural basis of pyrrole-enzyme interactions may yield targeted inhibitors to block its toxicity, offering hope beyond current NTBC-based therapies.

  • Succinylacetone (4,6-dioxoheptanoic acid)
  • Succinylacetone pyrrole (5-methyl-3-isoxazole propionic acid, MIPA)
  • Fumarylacetoacetate (FAA)
  • 4,5-Dioxovalerate (DOV)
  • δ-Aminolevulinic acid (ALA)
  • Fumarylacetoacetate hydrolase (FAH)
  • δ-Aminolevulinic acid dehydratase (ALAD)

Properties

CAS Number

80037-86-1

Product Name

Succinylacetone pyrrole

IUPAC Name

4-[4-(2-carboxyethyl)-2-methyl-1H-pyrrol-3-yl]-4-oxobutanoic acid

Molecular Formula

C12H15NO5

Molecular Weight

253.25 g/mol

InChI

InChI=1S/C12H15NO5/c1-7-12(9(14)3-5-11(17)18)8(6-13-7)2-4-10(15)16/h6,13H,2-5H2,1H3,(H,15,16)(H,17,18)

InChI Key

NRCLTECUGCYICQ-UHFFFAOYSA-N

SMILES

CC1=C(C(=CN1)CCC(=O)O)C(=O)CCC(=O)O

Solubility

Soluble in DMSO

Synonyms

Succinylacetone pyrrole; SA-Pyrrole;

Canonical SMILES

CC1=C(C(=CN1)CCC(=O)O)C(=O)CCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.